
(S)-4-Chloro-3-(pyrrolidin-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Chloro-3-(pyrrolidin-2-yl)aniline is a chiral compound that features a chlorine atom, a pyrrolidine ring, and an aniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Chloro-3-(pyrrolidin-2-yl)aniline typically involves the reaction of 4-chloro-3-nitroaniline with pyrrolidine under specific conditions. The nitro group is reduced to an amine, and the pyrrolidine ring is introduced through nucleophilic substitution. Common reagents used in this synthesis include reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the desired enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-Chloro-3-(pyrrolidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aniline or pyrrolidine groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
(S)-4-Chloro-3-(pyrrolidin-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-4-Chloro-3-(pyrrolidin-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring and aniline group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-(pyrrolidin-2-yl)aniline: The racemic mixture of the compound.
4-Chloro-3-(piperidin-2-yl)aniline: A similar compound with a piperidine ring instead of a pyrrolidine ring.
4-Chloro-3-(morpholin-2-yl)aniline: A compound with a morpholine ring.
Uniqueness
(S)-4-Chloro-3-(pyrrolidin-2-yl)aniline is unique due to its chiral nature, which can result in different biological activities compared to its racemic mixture or other similar compounds. The specific configuration of the pyrrolidine ring can influence its interaction with molecular targets, leading to distinct pharmacological properties.
Eigenschaften
Molekularformel |
C10H13ClN2 |
|---|---|
Molekulargewicht |
196.67 g/mol |
IUPAC-Name |
4-chloro-3-[(2S)-pyrrolidin-2-yl]aniline |
InChI |
InChI=1S/C10H13ClN2/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5,12H2/t10-/m0/s1 |
InChI-Schlüssel |
SWBXMDPFQFFKLV-JTQLQIEISA-N |
Isomerische SMILES |
C1C[C@H](NC1)C2=C(C=CC(=C2)N)Cl |
Kanonische SMILES |
C1CC(NC1)C2=C(C=CC(=C2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




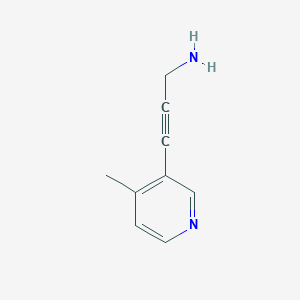
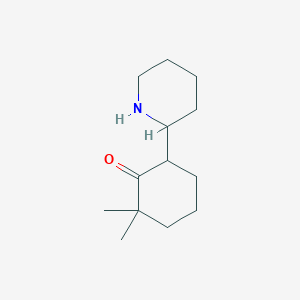
![4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15278558.png)
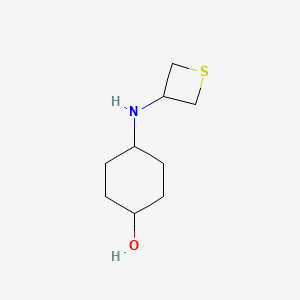
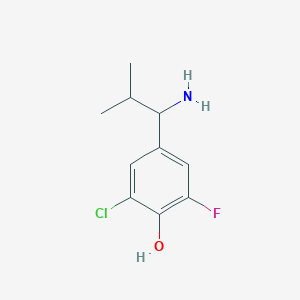

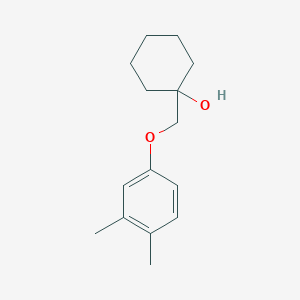
![2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B15278584.png)

![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B15278599.png)
![6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one](/img/structure/B15278600.png)
![(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B15278614.png)
